molecular formula C10H14FNO2 B1470367 2-(2,3-Dimethoxyphenyl)-2-fluoroethan-1-amine CAS No. 1547865-34-8

2-(2,3-Dimethoxyphenyl)-2-fluoroethan-1-amine

Cat. No. B1470367
M. Wt: 199.22 g/mol
InChI Key: YSHAXDULXMGHCD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of various spectroscopic techniques such as NMR, IR, UV-Vis, and Mass Spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Synthesis and Structural Characterization

A notable application of structurally related compounds to 2-(2,3-Dimethoxyphenyl)-2-fluoroethan-1-amine includes their synthesis and the exploration of their crystal structures. For instance, the asymmetric unit of a co-crystal involving similar dimethoxyphenyl and fluoroethanamine components demonstrated significant structural features, such as a buckled fused-ring system and a distinct twist of the dimethoxyphenyl substituent relative to the central aromatic ring. This study provides insights into the molecular conformation and interactions within crystals of related compounds, emphasizing the importance of structural analysis in understanding the physical properties and potential applications of new chemical entities (Asiri, Al-Youbi, Faidallah, & Ng, 2011).

Chiral Auxiliary for Stereoselective Synthesis

Another significant application is the development of chiral auxiliaries for diastereoselective synthesis. Research in this area focuses on the synthesis and optical resolution of compounds with similar structural motifs to act as effective chiral auxiliaries. These auxiliaries facilitate the stereoselective alkylation of aldimines, demonstrating the utility of such compounds in asymmetric synthesis. The removal of the dimethoxyphenyl ethyl group from the chiral auxiliary post-reaction highlights the versatility and functional utility of these compounds in organic synthesis, enabling the preparation of stereodefined products for pharmaceutical and materials science applications (Kohara, Hashimoto, & Saigo, 1999).

Exploring Structure-Activity Relationships

Research exploring the synthesis of phenylalkylamines with varying substituents, including dimethoxyphenyl groups, aims to investigate structure-activity relationships, particularly concerning their interactions with biological targets like serotonin receptors. The synthesis of these compounds, including their characterization and functional activity analysis, contributes to a deeper understanding of how structural modifications affect biological activity. This research underpins the development of more selective and potent compounds for therapeutic applications, demonstrating the broader relevance of chemical synthesis in drug discovery and development (Trachsel, 2003).

Safety And Hazards

This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that it could be used in.


I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-13-9-5-3-4-7(8(11)6-12)10(9)14-2/h3-5,8H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHAXDULXMGHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethoxyphenyl)-2-fluoroethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-Dimethoxyphenyl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(2,3-Dimethoxyphenyl)-2-fluoroethan-1-amine
Reactant of Route 3
2-(2,3-Dimethoxyphenyl)-2-fluoroethan-1-amine
Reactant of Route 4
2-(2,3-Dimethoxyphenyl)-2-fluoroethan-1-amine
Reactant of Route 5
2-(2,3-Dimethoxyphenyl)-2-fluoroethan-1-amine
Reactant of Route 6
2-(2,3-Dimethoxyphenyl)-2-fluoroethan-1-amine

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